Product packaging for Zuclopenthixol Decanoate(Cat. No.:CAS No. 64053-00-5)

Zuclopenthixol Decanoate

Cat. No.: B154231
CAS No.: 64053-00-5
M. Wt: 555.2 g/mol
InChI Key: QRUAPADZILXULG-WKIKZPBSSA-N
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Description

Zuclopenthixol decanoate is a long-acting depot antipsychotic agent of the thioxanthene class, provided as a high-purity chemical reference standard for neuroscientific and pharmaceutical research . This compound acts primarily as an antagonist at D1 and D2 dopamine receptors in the brain, which is central to its pharmacological profile and research value in studying dopaminergic pathways . It also exhibits antagonistic activity at α1-adrenergic and 5-HT2 receptors . Its main research applications include investigations into the mechanisms of schizophrenia, psychotic disorders, and the long-term effects of sustained dopamine receptor blockade . As a depot formulation, this compound is characterized by its extended elimination half-life of approximately 19 days following intramuscular administration, making it a particularly useful tool for studying the pharmacokinetics and steady-state plasma levels of long-acting neuroleptics . Researchers utilize this compound in studies focusing on medication compliance models, aggressive behavior in animal models, and the management of chronic psychotic conditions . Zuclopenthixol is metabolized in the liver, primarily by the cytochrome P450 isoenzymes CYP2D6 and CYP3A4, which is an important consideration for drug interaction studies . This product is intended for research use only and is strictly not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H43ClN2O2S B154231 Zuclopenthixol Decanoate CAS No. 64053-00-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-[(3Z)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]ethyl decanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H43ClN2O2S/c1-2-3-4-5-6-7-8-15-32(36)37-24-23-35-21-19-34(20-22-35)18-11-13-27-28-12-9-10-14-30(28)38-31-17-16-26(33)25-29(27)31/h9-10,12-14,16-17,25H,2-8,11,15,18-24H2,1H3/b27-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRUAPADZILXULG-WKIKZPBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)OCCN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC(=O)OCCN1CCN(CC1)CC/C=C\2/C3=CC=CC=C3SC4=C2C=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H43ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201018303
Record name Zuclopenthixol decanoate
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Molecular Weight

555.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

64053-00-5
Record name Zuclopenthixol decanoate
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Record name Zuclopenthixol decanoate
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Record name Zuclopenthixol decanoate
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Record name 2-[4-[3-[(9Z)-2-chloro-9H-thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethyl decanoate
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Record name ZUCLOPENTHIXOL DECANOATE
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Molecular and Receptor Level Investigations of Zuclopenthixol

Thioxanthene (B1196266) Class Neuropharmacology

Thioxanthenes are a class of typical antipsychotic drugs that are chemically similar to phenothiazines, with the primary structural difference being the substitution of a carbon atom for the nitrogen atom in the central ring structure. wikipedia.orgnih.govresearchgate.net This structural characteristic allows for the existence of geometric isomers (Z and E forms), with the Z-isomers, such as zuclopenthixol (B143822), generally exhibiting greater neuroleptic activity. nih.gov The antipsychotic action of thioxanthenes is largely attributed to their ability to block postsynaptic dopamine (B1211576) receptors, particularly the D2 subtype, in the brain's dopamine pathways. encyclopedia.pubontosight.aipatsnap.com This blockade helps to alleviate the positive symptoms of psychosis. patsnap.com

Dopaminergic Receptor Interactions

Zuclopenthixol's primary mechanism of action involves the blockade of dopamine receptors. patsnap.comdrugbank.comnih.gov It exhibits a high affinity for both D1 and D2 dopamine receptor subtypes. drugbank.comlundbeck.comnih.gov

While zuclopenthixol binds to both D1 and D2 receptors, in vivo studies have shown that its affinity for D2 binding sites is dominant. hpra.iehpra.iefda.gov.ph A strong correlation has been established between the in vivo potency of neuroleptics, their affinity for D2 receptor binding sites in vitro, and their average daily oral antipsychotic doses. lundbeck.comhpra.iehpra.ie The blockade of D2 receptors is considered the primary mechanism responsible for the antipsychotic effects of typical antipsychotics like zuclopenthixol. encyclopedia.pubpatsnap.com

Serotonergic Receptor Interactions

In addition to its effects on the dopaminergic system, zuclopenthixol also interacts with serotonergic receptors, which may modulate its therapeutic actions. patsnap.comnih.gov

Zuclopenthixol is known to possess serotonin (B10506) 2A (5-HT2A) antagonist properties. cambridge.org However, the full extent and clinical implications of these properties have not been exhaustively investigated, particularly concerning their potential to contribute to atypical antipsychotic-like effects at lower doses. cambridge.org The antagonism of 5-HT2A receptors is a key feature of many atypical antipsychotics and is associated with a lower risk of certain side effects. drugbank.com

Compound and Receptor Data

Below are interactive tables detailing the receptor binding affinities of Zuclopenthixol and a list of the chemical compounds mentioned in this article.

Table 1: Receptor Binding Profile of Zuclopenthixol

ReceptorBinding AffinityReference
Dopamine D1High lundbeck.comhpra.iehpra.ie
Dopamine D2High (dominant in vivo) lundbeck.comhpra.iehpra.iefda.gov.ph
Serotonin 5-HT2High drugbank.comlundbeck.comhpra.iehpra.ie
Serotonin 5-HT2AAntagonist cambridge.org
Alpha-1 AdrenergicHigh drugbank.comlundbeck.com
Histamine (B1213489) H1Weak lundbeck.comhpra.iewikipedia.org
Muscarinic CholinergicNo affinity lundbeck.comhpra.iehpra.ie
Alpha-2 AdrenergicNo affinity lundbeck.comhpra.iewikipedia.org

Adrenergic Receptor Interactions

Alpha-1 Adrenoceptor Affinity

Research findings consistently indicate that zuclopenthixol possesses a high affinity for alpha-1 (α1) adrenoceptors. wikipedia.orglundbeck.comhpra.ie This antagonistic action at α1-adrenergic receptors is a key characteristic of the drug. nih.govsmpdb.ca The blockade of these receptors, particularly the alpha-1A adrenergic receptor, is a recognized component of its mechanism of action. drugbank.comnih.gov This interaction is considered significant and contributes to the therapeutic and side-effect profile of the compound. wikipedia.org

Absence of Alpha-2 Adrenoceptor Blocking Activity

In contrast to its high affinity for α1-adrenoceptors, zuclopenthixol exhibits a markedly lower affinity for alpha-2 (α2) adrenergic receptors. drugbank.comlundbeck.com In fact, multiple sources state that it has no α2-adrenoceptor blocking activity. wikipedia.orghpra.ieacetherapeutics.com This selective adrenergic receptor binding profile distinguishes it from other antipsychotic agents that may interact with both α1 and α2 subtypes. drugbank.com

Histaminergic and Muscarinic Receptor Interactions

Zuclopenthixol's interaction with histaminergic and muscarinic receptors further diversifies its pharmacological effects. While it demonstrates a notable affinity for H1 histamine receptors, its binding to cholinergic muscarinic receptors is comparatively low. drugbank.comnih.gov

H1 Receptor Affinity

Zuclopenthixol exhibits a weaker, though still present, blocking activity at histamine H1 receptors. drugbank.comlundbeck.com This is characterized as a weak affinity. hpra.ieacetherapeutics.com The antagonism of H1 receptors is a recognized aspect of its pharmacodynamic profile. nih.govwikipedia.org

Cholinergic Muscarinic Receptor Binding

The affinity of zuclopenthixol for cholinergic muscarinic receptors is reported to be very low or even non-existent. drugbank.comlundbeck.comhpra.ieacetherapeutics.com This lack of significant anticholinergic activity is a notable feature of its receptor binding profile. wikipedia.org

Neurobiological Implications of Receptor Binding Profiles

The multifaceted receptor binding profile of zuclopenthixol has significant neurobiological implications. The primary antipsychotic effect is attributed to its potent antagonism of dopamine D1 and D2 receptors. drugbank.comhpra.ienih.gov Blockade of these receptors in the mesolimbic and mesocortical pathways is central to its therapeutic action in managing psychosis. hpra.ie

Table 1: Receptor Binding Affinity of Zuclopenthixol

ReceptorAffinity
Dopamine D1High lundbeck.comhpra.ie
Dopamine D2High lundbeck.comhpra.ie
Alpha-1 AdrenoceptorHigh wikipedia.orglundbeck.comhpra.ie
Alpha-2 AdrenoceptorNone/Very Low drugbank.comwikipedia.orghpra.ie
5-HT2 ReceptorHigh lundbeck.comhpra.ie
Histamine H1 ReceptorWeak drugbank.comhpra.ie
Cholinergic Muscarinic ReceptorNone/Very Low drugbank.comhpra.ieacetherapeutics.com

Advanced Pharmacokinetics and Drug Metabolism Research

Absorption and Distribution Mechanisms of Decanoate (B1226879) Ester

The absorption and distribution of zuclopenthixol (B143822) decanoate is a multi-step process that begins with its administration as an oily solution and culminates in the systemic availability of the active compound, zuclopenthixol. nih.govlundbeck.com

Hydrolysis to Active Moiety (Zuclopenthixol)

Once the zuclopenthixol decanoate ester diffuses from the oil depot into the aqueous phase of the body, it undergoes rapid enzymatic hydrolysis. lundbeck.comnih.govlundbeck.com This bioconversion process cleaves the decanoate ester bond, releasing the pharmacologically active component, zuclopenthixol, and decanoic acid. lundbeck.com The provision of the decanoate ester facilitates a slow-release mechanism, as zuclopenthixol itself is a shorter-acting drug. drugbank.comnih.gov The subsequent distribution, metabolism, and excretion are those of the active zuclopenthixol moiety. lundbeck.com

Factors Influencing Release from Depot (e.g., vehicle properties)

The rate of release of zuclopenthixol from the depot is significantly influenced by the properties of the formulation and the injection site. The use of a long-chain fatty acid like decanoic acid results in a much slower release of the drug from the oily vehicle compared to esters with shorter-chain fatty acids, such as zuclopenthixol acetate (B1210297). psychiatry.ru The properties of the vehicle itself, such as the type of oil, can affect the drug's partitioning between the oil and the surrounding tissue fluid. nih.gov Furthermore, physiological factors at the injection site and the specific injection technique can potentially influence the spreading of the depot and, consequently, the drug's release profile. nih.gov

Table 1: Pharmacokinetic Profile of Injectable Zuclopenthixol Formulations

Preparation Vehicle Time to Maximum Serum Concentration Elimination Half-life (reflecting release from depot)
This compound Oil 3-7 days nih.gov 19 days nih.gov
Zuclopenthixol acetate Oil 24-48 hours mims.com ~32 hours mims.com
Zuclopenthixol dihydrochloride Aqueous Solution ~1 hour nih.gov Not applicable (short-acting)

Biotransformation Pathways

Following its release and absorption, zuclopenthixol undergoes extensive metabolism, primarily in the liver. nih.govlundbeck.com The biotransformation process involves several key pathways, resulting in metabolites that are devoid of pharmacological activity. drugbank.comnps.org.auhpra.ie

Cytochrome P450 Enzyme System Metabolism (CYP2D6, CYP3A4)

In vitro and clinical studies have established that the metabolism of zuclopenthixol is principally mediated by the cytochrome P450 enzyme system. nih.govresearchgate.net The main isoenzymes responsible for its biotransformation are CYP2D6 and CYP3A4. wikipedia.orgnih.govnih.govdrugsporphyria.net The activity of these enzymes can be influenced by co-administered drugs that act as inhibitors or inducers. For instance, potent CYP2D6 inhibitors can lead to a decreased clearance and increased serum concentration of zuclopenthixol, while CYP3A4 inducers can lower its plasma levels. nih.govnih.govcambridge.org Some research indicates that the metabolic pathways may be subject to the genetic polymorphism of CYP2D6. hpra.ie

Other Metabolic Transformations (Sulphoxidation, N-dealkylation, Glucuronic Acid Conjugation)

In addition to the primary metabolism by the CYP450 system, zuclopenthixol is biotransformed through three other main routes: sulphoxidation, N-dealkylation of the side chain, and conjugation with glucuronic acid. drugbank.comnps.org.auhpra.iefda.gov.phmims.com These metabolic reactions further contribute to the conversion of zuclopenthixol into inactive metabolites, which are then predominantly excreted. drugbank.comnps.org.au The primary route of elimination for these metabolites is through the feces, with a smaller portion (approximately 10%) excreted in the urine. drugbank.comnps.org.au

Table 2: Major Metabolic Pathways of Zuclopenthixol

Pathway Enzymes/Processes Involved Outcome
Primary Metabolism Cytochrome P450 (CYP2D6, CYP3A4) wikipedia.orgnih.govnih.gov Oxidation and biotransformation of the parent drug.
Secondary Metabolism Sulphoxidation drugbank.comhpra.ie Addition of an oxygen atom to the sulfur atom in the thioxanthene (B1196266) ring.
N-dealkylation drugbank.comhpra.ie Removal of an alkyl group from the nitrogen atom in the piperazine (B1678402) side chain.
Glucuronic Acid Conjugation drugbank.comhpra.ie Attachment of a glucuronic acid molecule to the drug or its metabolites, increasing water solubility for excretion.

Hepatic Metabolism Considerations

This compound undergoes extensive metabolism primarily in the liver. hres.ca The metabolic process involves three main pathways: sulfoxidation, side-chain N-dealkylation, and glucuronic acid conjugation. mims.comdrugbank.comnps.org.aulundbeck.com The resulting metabolites are devoid of psychopharmacological activity. drugbank.comnps.org.aulundbeck.com The primary enzymes responsible for the metabolism of the active moiety, zuclopenthixol, are Cytochrome P450 2D6 (CYP2D6) and CYP3A4. drugbank.comnih.govcambridge.org An in vivo investigation has indicated that some metabolic pathways are subject to the genetic polymorphism of sparteine/debrisoquine oxidation, which is associated with the CYP2D6 enzyme. hpra.iefda.gov.ph Due to the extensive hepatic metabolism, caution is advised when considering this compound for patients with impaired liver function. hres.camedicines.org.uk

Elimination and Excretion Profiles

The elimination of zuclopenthixol and its inactive metabolites occurs predominantly through the feces. mims.comdrugbank.comnps.org.aulundbeck.com A smaller portion, approximately 10%, is excreted via the urine. drugbank.comnps.org.aufda.gov.phmims.comhpra.ie Only a negligible amount, about 0.1% of the dose, is excreted unchanged in the urine, indicating a minimal drug load on the kidneys. nps.org.aufda.gov.phmims.comhpra.ie

Following intramuscular administration, the decanoate ester is slowly released from the oil depot and subsequently hydrolyzed to the active substance, zuclopenthixol. hres.cadrugbank.comnih.gov The serum concentration of zuclopenthixol then declines exponentially. medsafe.govt.nz The elimination half-life of this compound is approximately 19 to 21 days with multiple doses. drugbank.comnih.govcambridge.org One study estimated the plasma half-life to be around 19 days, reflecting the rate of release from the depot formulation. medsafe.govt.nzcambridge.org However, significant variability in the apparent half-life has been reported, with ranges from 5.3 to 112.6 days, attributed to the uneven release of the ester from its oil vehicle. nih.govd-nb.info

As zuclopenthixol is extensively metabolized in the liver, the primary route of excretion for the drug and its metabolites is through the bile, leading to elimination mainly via the feces. hres.ca

Pharmacokinetic Variability and Influencing Factors

The pharmacokinetics of this compound exhibit both inter-individual and intra-individual variations. cambridge.orgnih.gov The kinetics are generally considered linear, with significant correlations observed between the administered dose and resulting serum levels. medicines.org.ukmims.compsychiatry.ru Steady-state plasma concentrations are typically achieved after approximately two to three months of regular dosing. nih.govcambridge.org

Studies have shown that the inter-individual variation in serum zuclopenthixol levels is generally limited, with a factor of 2 to 4 after both oral and intramuscular administration. psychiatry.ru For the decanoate formulation administered every two weeks, one study noted an inter-individual variation of 2.1 in a group of patients on the same dose. tandfonline.com Another analysis found moderate inter-individual differences in plasma levels. cambridge.org This variability can be influenced by several factors, including differences in patient metabolism. researchgate.net

The metabolism of zuclopenthixol is significantly influenced by the genetic polymorphism of the CYP2D6 enzyme. hpra.iefda.gov.phnih.gov This enzyme is a key component in the metabolic pathway of the drug. drugbank.comnih.gov Studies have demonstrated that CYP2D6 polymorphisms affect the serum concentrations of zuclopenthixol. nih.gov

A 2020 study investigating the impact of age and CYP2D6 genotype found that individuals with reduced CYP2D6 function had significantly higher dose-adjusted serum concentrations (C/D ratios). nih.gov Compared to younger patients (18-64 years) without reduced CYP2D6 function, older patients (≥65 years) with reduced CYP2D6 function using the long-acting injectable (LAI) formulation showed a 104% higher C/D ratio. nih.gov This highlights that the CYP2D6 genotype is a critical factor influencing the exposure to zuclopenthixol. nih.govnih.gov

Data Tables

Table 1: Pharmacokinetic Parameters of this compound

ParameterValueSource(s)
Primary Metabolism Site Liver hres.camedicines.org.uk
Metabolic Pathways Sulfoxidation, N-dealkylation, Glucuronic acid conjugation mims.comdrugbank.comnps.org.aulundbeck.com
Metabolizing Enzymes CYP2D6, CYP3A4 drugbank.comnih.govcambridge.org
Primary Excretion Route Feces (via bile) hres.camims.comdrugbank.comnps.org.aulundbeck.com
Secondary Excretion Route Urine (~10%) drugbank.comnps.org.aumims.comhpra.ie
Elimination Half-Life ~19-21 days (multi-dose) drugbank.comnih.govcambridge.orgcambridge.org
Time to Steady State ~2-3 months nih.govcambridge.org

Table 2: Impact of CYP2D6 Genotype on Zuclopenthixol Exposure (LAI Formulation)

Patient GroupC/D Ratio Increase Compared to Younger Patients with Normal CYP2D6 FunctionSource(s)
Older (≥65 years) with Normal CYP2D6 Function +25-33% nih.gov
Older (≥65 years) with Reduced CYP2D6 Function +104% nih.gov

Drug-Drug Interaction Research on Clearance (e.g., CYP inhibitors/inducers)

The metabolism of zuclopenthixol is significantly influenced by the cytochrome P450 (CYP) enzyme system, primarily involving isoforms CYP2D6 and, to a lesser extent, CYP3A4. nih.govdrugsporphyria.netwikipedia.org This makes this compound susceptible to drug-drug interactions when co-administered with substances that inhibit or induce these enzymes.

In vitro studies using human liver microsomes have demonstrated that potent inhibitors of CYP2D6, such as fluoxetine (B1211875) and paroxetine (B1678475), and a potent inhibitor of CYP3A4, ketoconazole, significantly inhibit the metabolism of zuclopenthixol. nih.gov When the CYP2D6 inhibitor quinidine (B1679956) was combined with ketoconazole, the disappearance of zuclopenthixol was nearly completely halted. nih.gov

Clinical therapeutic drug monitoring studies have corroborated these in vitro findings. Co-administration of oral zuclopenthixol with the CYP2D6 inhibitors fluoxetine and paroxetine led to significant increases in dose-corrected serum concentrations of zuclopenthixol by 93% and 78%, respectively. nih.gov Similarly, co-treatment with levomepromazine, another drug with inhibitory effects, increased concentrations by 46%. nih.gov

Conversely, co-administration with carbamazepine, a potent inducer of CYP3A4, resulted in a 67% decrease in the dose-corrected serum concentration of oral zuclopenthixol. nih.gov While the results for injected zuclopenthixol were similar, not all reached statistical significance. nih.gov These findings underscore the potential for clinically significant alterations in zuclopenthixol levels, which can lead to toxicity or treatment failure. nih.gov

Tricyclic antidepressants and neuroleptics can mutually inhibit each other's metabolism. hpra.ie Additionally, the concomitant use of neuroleptics like zuclopenthixol with lithium increases the risk of neurotoxicity. hpra.ie

Interactive Data Table: Impact of Co-administered Drugs on Oral Zuclopenthixol Serum Concentrations

Co-administered DrugEffect on Zuclopenthixol ConcentrationPercentage ChangePrimary CYP Pathway Involved
FluoxetineIncrease93%CYP2D6 Inhibition
ParoxetineIncrease78%CYP2D6 Inhibition
LevomepromazineIncrease46%Not specified
CarbamazepineDecrease67%CYP3A4 Induction

Influence of Environmental Factors (e.g., Smoking) on Pharmacokinetics

Currently, there is a lack of specific research findings directly investigating the influence of environmental factors such as smoking on the pharmacokinetics of this compound.

Comparative Pharmacokinetic Studies of Injectable Formulations

Zuclopenthixol is available in several injectable formulations, each with a distinct pharmacokinetic profile designed for different clinical situations.

Differentiation from Zuclopenthixol Dihydrochloride and Acetate Formulations

The three primary injectable forms of zuclopenthixol—dihydrochloride, acetate, and decanoate—exhibit markedly different pharmacokinetic profiles. psychiatry.runih.gov

Zuclopenthixol Dihydrochloride: This is an aqueous solution for acute treatment. psychiatry.ru It is rapidly absorbed, with maximum serum concentrations achieved approximately 1 hour after injection. psychiatry.runih.gov Its duration of effect is relatively short, lasting only a few hours. psychiatry.ru

Zuclopenthixol Acetate: Formulated in a thin vegetable oil (Viscoleo®), this ester is designed for a rapid onset of action combined with a duration of effect of 2-3 days. psychiatry.ru The active drug, zuclopenthixol, is released from the oil vehicle by diffusion and subsequent rapid hydrolysis of the ester bond. psychiatry.ru Maximum serum levels are reached at approximately 36 hours post-injection. psychiatry.runih.govnih.gov

This compound: Also dissolved in an oil depot (Viscoleo®), the decanoate ester provides a slow release of the active drug. drugbank.comnih.gov It is intended for long-term maintenance treatment. psychiatry.rulundbeck.com The maximum serum concentration is achieved approximately one week after injection, and the duration of action is 2-4 weeks. psychiatry.runih.gov

The differing pharmacokinetic profiles of these three formulations allow for the use of the same active drug, zuclopenthixol, to manage patients in various phases of psychosis. psychiatry.ru

Interactive Data Table: Comparative Pharmacokinetics of Injectable Zuclopenthixol Formulations

FormulationVehicleTime to Maximum Serum Concentration (Tmax)Duration of Effect
Zuclopenthixol DihydrochlorideAqueous solution~1 hourA few hours
Zuclopenthixol AcetateOil (Viscoleo®)~36 hours2-3 days
This compoundOil (Viscoleo®)~1 week2-4 weeks

Cross-Compound Pharmacokinetic Comparisons (e.g., vs. Fluphenazine (B1673473) Decanoate)

When comparing this compound to another long-acting injectable antipsychotic, fluphenazine decanoate, some pharmacokinetic differences are observed. In a comparative study, patients were treated with either this compound in Viscoleo® or fluphenazine decanoate in sesame oil at three-week intervals. nih.gov

For zuclopenthixol, the maximum plasma concentration was most frequently observed at day 7 after injection. nih.gov In contrast, the kinetics of fluphenazine concentrations were more variable. nih.gov Both drugs showed some interindividual and intraindividual variations in plasma concentrations. nih.gov There was also an indication of greater fluctuation in plasma concentrations during the fourth dosage interval compared to the eighth, suggesting that a steady state may not have been fully achieved by the fourth interval. nih.gov

Pharmacokinetic/Pharmacodynamic Relationship Research (e.g., plasma concentration guidelines)

The relationship between the plasma concentration of zuclopenthixol and its clinical effect has been a subject of investigation, though findings are not always straightforward.

For the maintenance treatment of schizophrenic patients with a low-to-moderate degree of illness, a pre-injection serum (plasma) concentration of 2.8-12 ng/mL (7-30 nmol/L) is suggested as a guideline. hpra.ie It is also recommended that the fluctuation between maximum and minimum concentrations be less than 2.5. hpra.ie

However, some studies have found inconsistent or even contradictory correlations between dose, serum concentration, and clinical efficacy. nih.govthieme-connect.com In one study of acutely disturbed psychotic patients, a dose of 50-150 mg of zuclopenthixol acetate was generally sufficient to control symptoms, and there were significant correlations between the dose and both the maximal serum concentration and the area under the curve. nih.gov Yet, another study involving patients on this compound found positive correlations between serum concentration and poorer clinical state, suggesting a pattern of increasing the dose in response to an unsatisfactory antipsychotic effect. nih.gov This study also noted that for moderately ill patients on an optimal dose, those without side effects had significantly lower serum concentrations than those who experienced them. nih.gov

A gradual dose reduction study in stable outpatients with schizophrenia identified a mean minimum effective plasma level of 8.83 ng/ml, with a range of 2.81–28.0 ng/ml. cambridge.org

Pharmacokinetic Modeling and Simulation

Pharmacokinetic modeling has been utilized to better understand and predict the behavior of this compound in the body. The kinetics of zuclopenthixol are generally considered to be linear. psychiatry.rulundbeck.comhpra.ie

Following intramuscular injection of this compound, the serum concentration curve declines exponentially with a half-life of approximately 19 days, which reflects the rate of release from the oil depot. drugbank.commedsafe.govt.nz In patients receiving fortnightly injections, an almost log-linear decline in serum concentration was observed from day 3 to day 14, corresponding to an apparent half-life of 7.4 days for this dosage form. nih.gov

Pharmacokinetic modeling suggests that a dose of 200 mg of this compound every two weeks or 400 mg every four weeks is equivalent to a daily oral dose of 25 mg of zuclopenthixol. hpra.iemedsafe.govt.nz The mean steady-state pre-injection serum level for a 200 mg dose every two weeks is approximately 10 ng/mL. hpra.iemedsafe.govt.nz

Population pharmacokinetic modeling and simulation are valuable tools for guiding dose selection for long-acting injectable antipsychotics, helping to characterize the relationship between pharmacokinetic profiles and safety outcomes. nih.gov

Preclinical Toxicology and Safety Pharmacology Research

Subchronic and Chronic Toxicity Assessments in Animal Models

Long-term toxicity studies are fundamental in assessing the safety of a drug intended for chronic use. For zuclopenthixol (B143822) decanoate (B1226879), these assessments have been performed in rats and dogs.

In a 6-month toxicity study, rats received weekly doses of 10, 35, or 120 mg/kg of zuclopenthixol decanoate in oil, while dogs were administered weekly doses of 10, 30, or 100 mg/kg. hres.calundbeck.com The findings from these investigations did not reveal any severe alterations that could be attributed to the administration of this compound. hres.calundbeck.com A dose-dependent, mild sedation was observed in the animals; however, this effect diminished over the course of the continued treatment. hres.calundbeck.com

Similarly, chronic toxicity studies with the oral formulation, zuclopenthixol hydrochloride, over a 6-month period in rats and dogs showed only weak, nonspecific toxic reactions at the highest doses (30 mg/kg/day). hres.calundbeck.com Notably, there were no significant histopathological, biochemical, or hematological changes of concern for the therapeutic use of zuclopenthixol. hres.calundbeck.comhpra.ie The primary treatment-related finding in rats was an inhibition of body weight gain. hres.calundbeck.com

SpeciesDurationDosesKey Findings
Rat 6 months10, 35, 120 mg/kg weekly (decanoate)No serious changes; dose-dependent, transient sedation. hres.calundbeck.com
Dog 6 months10, 30, 100 mg/kg weekly (decanoate)No serious changes; dose-dependent, transient sedation. hres.calundbeck.com
Rat 6 monthsUp to 30 mg/kg/day (hydrochloride)Inhibition of body weight gain at the highest dose; no other significant changes. hres.calundbeck.com
Dog 6 monthsUp to 30 mg/kg/day (hydrochloride)Weak, unspecific toxic reactions at the highest dose. hres.calundbeck.com

Organ-Specific Toxicological Investigations

Organ-specific toxicology studies have identified the thyroid, mammary, and pancreatic tissues as potential targets following chronic administration of zuclopenthixol in rats.

Chronic administration of zuclopenthixol at a dose of 30 mg/kg/day for two years in rats led to a small but statistically significant increase in the incidence of thyroid parafollicular carcinomas. hres.camedsafe.govt.nz In female rats, there was also an increased incidence of mammary adenocarcinomas and pancreatic islet cell adenomas and carcinomas. hres.camedsafe.govt.nz The development of mammary adenocarcinomas is a recognized finding for dopamine (B1211576) D2 antagonists, which are known to increase prolactin secretion in rats. hres.camedsafe.govt.nz Similarly, an increase in pancreatic islet cell tumors has been noted with other D2 antagonists. hres.camedsafe.govt.nz The clinical relevance of these findings in humans is considered unclear due to physiological differences in prolactin regulation between rats and humans. medsafe.govt.nz

OrganSpeciesFindingAssociated Mechanism
Thyroid RatIncreased incidence of parafollicular carcinomas. hres.camedsafe.govt.nzNot specified.
Mammary Gland Rat (female)Increased incidence of adenocarcinomas. hres.camedsafe.govt.nzProlactin secretion increase due to D2 antagonism. hres.camedsafe.govt.nz
Pancreas Rat (female)Increased incidence of islet cell adenomas and carcinomas. hres.camedsafe.govt.nzObserved with some other D2 antagonists. hres.camedsafe.govt.nz

Reproduction and Developmental Toxicology Studies

The effects of zuclopenthixol on reproduction and development have been investigated in animal models, including studies on placental transfer.

Animal reproduction studies with zuclopenthixol have not demonstrated any evidence of embryotoxic or teratogenic effects. hpra.iefda.gov.ph However, in a three-generation study in rats, a delay in mating was observed. hpra.iefda.gov.ph Once mating occurred, there was no impact on fertility. hpra.iefda.gov.ph An experiment where zuclopenthixol was administered through the diet also showed impaired mating performance and a reduced conception rate. hpra.iefda.gov.ph

In a peri/postnatal study in rats, doses of 5 and 15 mg/kg/day resulted in an increase in stillbirths, reduced pup survival, and delayed development of the pups. hpra.iefda.gov.ph It is suggested that these effects on the pups might be secondary to maternal toxicity and neglect at these doses. fda.gov.phmedicines.org.uk

Studies in mice have confirmed that zuclopenthixol can cross the placental barrier. hres.calundbeck.commedsafe.govt.nz

Study TypeAnimal ModelKey Findings
Reproduction RatDelay in mating, impaired mating performance, and reduced conception rate. hpra.iefda.gov.ph No effect on fertility once mated. hpra.iefda.gov.ph
Peri/Postnatal Development RatIncreased stillbirths, reduced pup survival, and delayed pup development at 5 and 15 mg/kg/day. hpra.iefda.gov.ph
Placental Transfer MouseZuclopenthixol crosses the placenta. hres.calundbeck.commedsafe.govt.nz
Embryotoxicity/Teratogenicity Rat, RabbitNo evidence of embryotoxic or teratogenic effects. hpra.iefda.gov.ph

Behavioral and Physiological Responses in Preclinical Toxicology

Preclinical studies have consistently shown that this compound induces dose-dependent sedation. hres.calundbeck.com This effect is a common finding in behavioral toxicology assessments of neuroleptic agents. However, a notable aspect of this sedation is its transient nature, with the effect gradually receding during the course of continued medication. hres.calundbeck.com

In studies with zuclopenthixol acetate (B1210297), a shorter-acting formulation, marked sedation was observed one hour after dosing and lasted for several days. hres.ca In contrast, with this compound, sedation occurred 24 hours after dosing. hres.ca This delayed onset and the ability of the animals to continue to eat and drink resulted in lower mortality rates with the decanoate formulation compared to the acetate, even at considerably higher doses. hres.ca

Medicinal Chemistry and Structure Activity Relationship Sar Studies

Isomeric Purity and Active Stereochemistry (cis-isomer predominance)

Zuclopenthixol (B143822) is a thioxanthene (B1196266) derivative that exists as two geometric isomers: the cis-(Z) and trans-(E) isomers. researchgate.netencyclopedia.pub Pharmacological studies have unequivocally demonstrated that the antipsychotic activity resides almost exclusively in the cis-(Z) isomer, known as zuclopenthixol. researchgate.netcambridge.org The trans-(E) isomer is considered to be neuroleptically inactive. researchgate.net

The stereochemistry of the molecule is critical to its interaction with dopamine (B1211576) receptors, a key mechanism of action for typical antipsychotics. hmdb.cadrugcentral.org The specific three-dimensional arrangement of the cis-(Z) isomer allows for optimal binding to and antagonism of dopamine D1 and D2 receptors. wikipedia.orgdrugbank.com Consequently, zuclopenthixol decanoate (B1226879) is formulated with a high predominance of the active cis-(Z) isomer to ensure therapeutic efficacy. cambridge.org For instance, the depot formulation of Clopixol® contains a trans:cis isomer ratio of 1:49. cambridge.org This isomeric purity is a crucial factor in its clinical profile.

IsomerNeuroleptic Activity
cis-(Z)-ZuclopenthixolActive
trans-(E)-ClopenthixolInactive

Thioxanthene Core Structural Analysis

Zuclopenthixol belongs to the thioxanthene class of antipsychotics, which are structurally related to the phenothiazines. encyclopedia.pubdrugbank.com The core structure of thioxanthenes is a tricyclic ring system where a sulfur atom replaces the nitrogen atom found in the central ring of phenothiazines. encyclopedia.pub A key feature of the thioxanthene structure is the exocyclic double bond at position 9 of the central ring, which connects to the propylpiperazine side chain. hmdb.cadrugbank.com

This thioxanthene nucleus is essential for the antipsychotic activity of zuclopenthixol. The presence of a chlorine atom at the 2-position of the thioxanthene ring is a common feature in many active antipsychotic agents of this class and contributes to its potency. hmdb.ca The tricyclic system provides a rigid scaffold that correctly orients the side chain for interaction with its biological targets. encyclopedia.pub The sulfur atom and the chlorine substituent influence the electronic distribution of the ring system, which in turn affects the binding affinity for dopamine and other receptors. drugbank.comhmdb.ca

Structural FeatureDescription
Core StructureThioxanthene
Key HeteroatomSulfur in the central ring
Key SubstituentChlorine at the 2-position
Side Chain AttachmentExocyclic double bond at position 9

Esterification Strategy for Extended Release (Decanoate Moiety)

The extended duration of action of zuclopenthixol decanoate is a classic example of a prodrug strategy achieved through esterification. nih.govnih.gov The active drug, zuclopenthixol, which has a relatively short biological half-life, is chemically modified by attaching a decanoate (a ten-carbon fatty acid) ester to the hydroxyl group of the ethanol (B145695) side chain. wikipedia.orgdrugbank.com This esterification significantly increases the lipophilicity of the molecule. psychiatry.ru

When formulated in an oil vehicle, such as Viscoleo (a fractionated coconut oil), and administered via intramuscular injection, the highly lipophilic this compound forms a depot in the muscle tissue. nih.govmedsafe.govt.nz From this depot, the drug is slowly released into the bloodstream. nih.gov Once in the aqueous environment of the body, the ester bond is rapidly hydrolyzed by esterase enzymes to release the active parent drug, zuclopenthixol. drugbank.commedsafe.govt.nz This slow release and subsequent rapid hydrolysis provide a sustained and predictable therapeutic concentration of the active drug over a period of two to four weeks. psychiatry.ru

CompoundFormulationDuration of Action
ZuclopenthixolOral tabletsShort-acting
Zuclopenthixol Acetate (B1210297)Intramuscular injection2-3 days
This compoundIntramuscular injection2-4 weeks

Rational Design Approaches for Analogue Development

The development of antipsychotic drugs has evolved from serendipitous discoveries to more rational design approaches. wikipedia.org While specific rational design studies focused solely on developing analogues of zuclopenthixol are not extensively detailed in the provided search results, the principles of rational drug design can be applied to understand how new antipsychotics with improved properties could be developed from the zuclopenthixol scaffold.

One approach involves modifying the side chain. Alterations to the length and composition of the piperazine (B1678402) side chain could influence receptor binding affinity and selectivity, potentially leading to a different side-effect profile. For instance, screening of drug libraries has identified that zuclopenthixol, among other drugs, can inhibit the nonstructural protein 2C of enteroviruses, suggesting that its chemical backbone could be a starting point for the rational development of antiviral agents. nih.govplos.org

Another strategy could involve substitutions on the thioxanthene ring system. Changing the position or nature of the substituent (e.g., replacing chlorine with another halogen or a different electron-withdrawing group) could modulate the antipsychotic potency and receptor interaction profile. The selection of different fatty acid esters for the depot formulation also represents a rational design approach to tailor the release kinetics and duration of action, as seen with the development of different long-acting injectable antipsychotics. nih.gov

Analytical and Bioanalytical Methodologies for Zuclopenthixol Quantification

High-Performance Liquid Chromatography (HPLC) Techniques

HPLC methods are widely employed for the determination of zuclopenthixol (B143822) in biological fluids, offering high sensitivity and specificity. nih.govnih.govoup.com These methods often involve reversed-phase chromatography, which separates compounds based on their hydrophobicity. oup.comnih.gov

UV Detection Applications

HPLC coupled with ultraviolet (UV) detection is a common approach for quantifying zuclopenthixol. nih.govoup.com Detection is typically performed at wavelengths where zuclopenthixol exhibits significant absorbance, such as 228 nm, 245 nm, and 256 nm. nih.govoup.com While robust, HPLC-UV methods may have limitations in terms of sensitivity, with detection limits often around 1 ng/mL. oup.comscispace.com Some methods have achieved a limit of quantification (LOQ) of 20 µg/L for zuclopenthixol in plasma. nih.gov A stability-indicating HPLC method utilized a detection wavelength of 257 nm. researchgate.net

A study detailing the simultaneous determination of four antipsychotic drugs, including zuclopenthixol, in plasma by RP-HPLC with UV detection reported a linear calibration curve in the range of 50-1000 µg/l. nih.gov The LOQ for zuclopenthixol was 20 µg/l, with intra- and inter-day precision having a coefficient of variation (CV) of 7.2% or less and accuracies within 10%. nih.gov

Fluorescence Detection Applications

To enhance sensitivity, HPLC can be paired with fluorescence detection. nih.gov This often involves a post-column photochemical derivatization step. nih.govscispace.comunf.edu In this process, the separated zuclopenthixol is converted into a highly fluorescent thioxanthone derivative by UV irradiation in a photochemical reactor. nih.gov This technique significantly lowers the detection limits, reaching as low as 0.05 ng/ml in plasma and urine. nih.gov The excitation and emission wavelengths for the fluorescent derivative are typically around 260 nm and 435 nm, respectively. nih.govunf.edu

A highly sensitive HPLC method with post-column photochemical derivatization and fluorescence detection was developed for the assay of cis-(Z)-clopenthixol (zuclopenthixol) in urine and plasma. nih.gov The detection limits for zuclopenthixol were 0.05 ng/ml in both plasma and urine. nih.gov

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) Approaches

The coupling of HPLC with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) provides the highest degree of sensitivity and specificity for zuclopenthixol quantification. nih.govnih.govresearchgate.net LC-MS/MS methods are particularly valuable in forensic toxicology and for analyzing low concentrations of the drug. nih.govresearchgate.net These methods often utilize electrospray ionization (ESI) and multiple reaction monitoring (MRM) for precise identification and quantification. nih.govnih.gov

LC-MS/MS has been successfully used to analyze zuclopenthixol in various biological matrices, including hair, plasma, and postmortem blood. nih.govresearchgate.netlcms.cz The use of an internal standard, such as a deuterated analog of the drug, is common to ensure accuracy. nih.gov These methods can achieve very low limits of detection, often below 0.05 ng/mg in hair. nih.gov

A liquid chromatography-tandem mass spectrometry (LC-MS-MS) method was developed for the analysis of several neuroleptics, including zuclopenthixol, in hair samples from psychiatric patients. nih.gov The detection limits for all drugs tested were below 0.05 ng/mg. nih.gov Another study describes a validated LC-MS/MS assay for the quantitation of low-dosage antipsychotic drugs, including zuclopenthixol, in human postmortem blood, with calibration curves linear in the range of 0.8–100 µg/L. researchgate.net

Isomer Separation and Quantification Techniques

Zuclopenthixol is the cis-(Z) isomer of clopenthixol, and it is the pharmacologically active form. oup.com The inactive trans-(E) isomer can be formed in vivo through isomerization. oup.comnih.gov Therefore, analytical methods that can separate and quantify these two isomers are crucial for accurate pharmacokinetic and pharmacodynamic studies.

Several HPLC methods have been developed that are capable of separating the cis-(Z) and trans-(E) isomers of clopenthixol. nih.govoup.com This is often achieved using reversed-phase chromatography. oup.com For instance, one method reported the separation of (Z)-cis-clopenthixol and (E)-trans-clopenthixol with retention times of approximately 8.98 minutes and 10.21 minutes, respectively. oup.com The separation is important as the ratio of the two isomers can vary between individuals. nih.gov

A study on the fatal poisoning involving (Z)-cis-clopenthixol detailed a method for the separate determination of the (Z)-cis and (E)-trans isomers in postmortem fluids and viscera using HPLC with diode-array detection (HPLC-DAD) and mass spectrometric (HPLC-MS) detection. oup.com

Method Validation Parameters (e.g., sensitivity, linearity, precision)

The validation of analytical methods for zuclopenthixol quantification is essential to ensure the reliability of the results. researchgate.netresearchgate.net Key validation parameters include sensitivity, linearity, precision, accuracy, and specificity. nih.govresearchgate.netamazonaws.com

Sensitivity is typically defined by the limit of detection (LOD) and the limit of quantification (LOQ). For zuclopenthixol, LOQs have been reported in the range of 0.03 µg/mL for impurities to 20 µg/L in plasma for the parent drug. nih.govresearchgate.net

Linearity is established by analyzing a series of calibration standards over a defined concentration range. nih.govresearchgate.net For example, a stability-indicating HPLC method demonstrated a calibration range of 30–180 µg/mL for zuclopenthixol. researchgate.net Another method for simultaneous analysis of four antipsychotics showed linearity for zuclopenthixol in the range of 50-1000 microg/l. nih.gov

Precision is assessed by determining the repeatability (intra-day precision) and intermediate precision (inter-day precision), which are expressed as the coefficient of variation (CV). nih.gov For a simultaneous HPLC method, the CV for intra- and inter-day precision was 7.2% or less. nih.gov

Accuracy refers to the closeness of the measured value to the true value and is often expressed as the percent recovery. nih.govamazonaws.com Accuracies within 10% have been reported for the quantification of zuclopenthixol. nih.gov

Specificity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. researchgate.net

Table 1: Validation Parameters for Zuclopenthixol Quantification Methods

ParameterMethodMatrixFinding
Linearity HPLC-UVPlasma50-1000 µg/L nih.gov
Stability-indicating HPLCBulk Drug30–180 µg/mL researchgate.net
LC-MS/MSHuman Plasma2.88–480 ng/mL lcms.cz
Limit of Quantification (LOQ) HPLC-UVPlasma20 µg/L nih.gov
Stability-indicating HPLCBulk Drug0.03 µg/mL (for impurities) researchgate.net
LC-MS/MSSerum1 ng/mL nih.gov
Precision (CV%) HPLC-UVPlasma≤ 7.2% nih.gov
LC-MS/MSPostmortem Blood< 25% at LOQ researchgate.net
Accuracy HPLC-UVPlasmaWithin 10% nih.gov
LC-MS/MSPostmortem BloodExtraction recoveries 58-112% researchgate.net

Biofluid Matrix Effects in Quantitative Analysis

Biological matrices such as plasma, serum, urine, and hair are complex mixtures of endogenous components that can interfere with the quantification of analytes. nih.govnih.gov This interference, known as the matrix effect, can lead to either suppression or enhancement of the analytical signal, thereby affecting the accuracy and precision of the results. nih.govcore.ac.uk

In the context of LC-MS/MS analysis, matrix effects are a significant concern, particularly with electrospray ionization (ESI), which is more susceptible to these effects than atmospheric pressure chemical ionization (APCI). nih.gov The co-eluting endogenous components can compete with the analyte for ionization, leading to ion suppression. core.ac.uk

To mitigate matrix effects, various sample preparation techniques are employed, including protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.govresearchgate.net The choice of sample preparation method is crucial and depends on the specific biofluid and the analytical technique being used. nih.gov For example, while simple dilution may be sufficient for urine samples, more extensive cleanup like SPE is often necessary for plasma to remove interfering phospholipids. nih.gov

The validation of bioanalytical methods should include a thorough investigation of matrix effects to ensure the reliability of the quantitative data. uantwerpen.beuni-saarland.de This can be done by comparing the response of the analyte in the presence and absence of the biological matrix. core.ac.uk

Pharmacogenomic and Personalized Medicine Research

Genotype-Phenotype Correlations in Drug Metabolism (CYP2D6)

Zuclopenthixol (B143822) is primarily metabolized into inactive metabolites by the cytochrome P450 enzyme CYP2D6. pgkb.orgg-standaard.nl Genetic variations, or polymorphisms, in the CYP2D6 gene can lead to significant differences in enzyme activity, which in turn affects the plasma concentration of zuclopenthixol. g-standaard.nl Individuals can be categorized into different metabolizer phenotypes based on their CYP2D6 genotype:

Poor Metabolizers (PMs): These individuals have two non-functional copies of the CYP2D6 gene.

Intermediate Metabolizers (IMs): These individuals have one reduced-function and one non-functional allele, or two reduced-function alleles.

Extensive Metabolizers (EMs): This group has two fully functional copies of the CYP2D6 gene and represents the "normal" metabolic capacity.

Ultrarapid Metabolizers (UMs): These individuals have multiple copies of the CYP2D6 gene, leading to increased enzyme activity.

Studies have consistently demonstrated a strong correlation between CYP2D6 genotype and zuclopenthixol plasma concentrations. g-standaard.nl Poor metabolizers and intermediate metabolizers exhibit significantly higher steady-state plasma levels of zuclopenthixol compared to extensive metabolizers, even when receiving similar doses of zuclopenthixol decanoate (B1226879). nih.govresearchgate.net For instance, one study found that the median dose-corrected plasma concentrations were significantly different among homozygous EMs, heterozygous EMs, and PMs. nih.gov Specifically, patients with the CYP2D63/4 genotype (PMs) or the *1/4 genotype (IMs) had higher plasma concentrations of zuclopenthixol than those with the 1/1 genotype (EMs). pharmgkb.org This indicates a significant role of CYP2D6 in the systemic elimination of the drug. nih.govresearchgate.net

Table 1: Correlation between CYP2D6 Genotype and Zuclopenthixol Plasma Concentrations
CYP2D6 PhenotypeGenotype ExamplesEffect on Zuclopenthixol MetabolismResulting Plasma Concentration
Poor Metabolizer (PM)3/4, 4/4, 5/5Significantly decreasedSignificantly increased
Intermediate Metabolizer (IM)1/4, 1/5, 4/10DecreasedIncreased
Extensive Metabolizer (EM)1/1NormalNormal
Ultrarapid Metabolizer (UM)*1xN, *2xNIncreasedDecreased

Genetic Influences on Drug Clearance and Systemic Exposure

The genetic polymorphisms in the CYP2D6 gene directly influence the clearance and systemic exposure of zuclopenthixol. g-standaard.nl Clearance refers to the rate at which a drug is removed from the body, while systemic exposure relates to the total amount of drug that reaches the bloodstream over a period.

In individuals who are poor metabolizers, the oral clearance of zuclopenthixol is significantly reduced. universiteitleiden.nl This leads to a prolonged half-life and increased area under the curve (AUC), which represents the total drug exposure over time. g-standaard.nl One study reported that in PMs, the AUC for zuclopenthixol was significantly higher, and the oral clearance was markedly lower compared to EMs. g-standaard.nl

Conversely, while data on ultrarapid metabolizers are less extensive, it is expected that they would have increased clearance and lower systemic exposure to zuclopenthixol, potentially leading to sub-therapeutic plasma concentrations. pgkb.orgg-standaard.nl However, some research has found a less pronounced effect on dose-corrected serum concentrations in UMs, suggesting that more research is needed to fully understand the clinical implications for this group. g-standaard.nl

The impact of CYP2D6 genotype on systemic exposure is a critical consideration for long-acting injectable formulations like zuclopenthixol decanoate. Because the drug is released slowly over a prolonged period, individuals with impaired metabolism are at a sustained risk of accumulating high plasma concentrations, which can increase the likelihood of adverse effects. nih.govresearchgate.net

Table 2: Impact of CYP2D6 Phenotype on Zuclopenthixol Pharmacokinetics
CYP2D6 PhenotypeOral ClearanceSystemic Exposure (AUC)Half-life
Poor Metabolizer (PM)Significantly DecreasedSignificantly IncreasedProlonged
Intermediate Metabolizer (IM)DecreasedIncreasedSlightly Prolonged
Extensive Metabolizer (EM)NormalNormalNormal
Ultrarapid Metabolizer (UM)IncreasedDecreasedShortened

Pharmacogenomic Biomarkers for Predicting Drug Response

The CYP2D6 gene is a key pharmacogenomic biomarker for predicting an individual's response to zuclopenthixol. nih.gov Genotyping for CYP2D6 variants can help identify patients who are at a higher risk of experiencing altered plasma concentrations of the drug. g-standaard.nl This information can be used to guide dosing strategies and potentially prevent adverse drug reactions.

For instance, for patients identified as poor metabolizers, a dose reduction may be recommended to avoid toxicity. pgkb.org Conversely, for ultrarapid metabolizers, an increased dose might be necessary to achieve a therapeutic effect, although specific dosing guidelines for this group are still under investigation. g-standaard.nl

While CYP2D6 is the most well-established biomarker, research is ongoing to identify other genetic factors that may influence the response to zuclopenthixol. pharmgkb.org This includes investigating genes that code for other metabolizing enzymes, drug transporters, and drug targets. nih.gov The ultimate goal of this research is to develop a more comprehensive pharmacogenomic profile that can be used to personalize antipsychotic treatment and improve patient outcomes. nih.gov The use of pharmacogenomic testing in clinical practice is becoming more common, with guidelines available to help clinicians interpret test results and make informed treatment decisions. universiteitleiden.nlmdpi.com

Drug Discovery and Pharmaceutical Development Aspects

Historical Development and Innovation in Antipsychotic Formulations

The advent of antipsychotic medications in the 1950s, beginning with chlorpromazine, marked a revolutionary step in treating psychosis. jocpr.comnih.gov However, the efficacy of these oral medications was often undermined by poor patient adherence. unitaid.org This challenge spurred the development of long-acting injectable (LAI) antipsychotics, designed to ensure consistent medication delivery and reduce relapse rates. jocpr.comnih.gov

The first generation of LAIs emerged in the 1960s, with the introduction of fluphenazine (B1673473) enanthate in 1966, followed by fluphenazine decanoate (B1226879) about 18 months later. jocpr.comunitaid.orgmdpi.com These "depot" injections, as they were initially called, were based on the principle of esterifying the active drug with a fatty acid and dissolving it in an oil vehicle. jocpr.com This formulation strategy created a reservoir of the drug in the muscle tissue, from which it would be slowly released over an extended period.

Following the path of these early LAIs, the Danish pharmaceutical company Lundbeck introduced flupenthixol (B1673465) decanoate, and subsequently zuclopenthixol (B143822) decanoate. jocpr.com Clopenthixol was first introduced in 1961, with its active cis-isomer, zuclopenthixol, being introduced in 1978. nih.gov The development of zuclopenthixol decanoate was part of a broader effort to expand the therapeutic options for long-term management of schizophrenia, offering an alternative to existing depot antipsychotics. americanpharmaceuticalreview.com

Initially, the concept of LAIs was met with some skepticism from the medical community, who were unaccustomed to this mode of administration for psychiatric medications and had concerns about potential side effects and the ability to achieve a consistent therapeutic dose. jocpr.com However, early studies demonstrated a significant reduction in hospital readmissions, gradually leading to their acceptance and integration into community psychiatric care. jocpr.commdpi.com The introduction of second-generation antipsychotics (SGAs) in oral forms temporarily shifted focus away from LAIs. Still, the persistent issue of non-adherence with oral SGAs led to a renewed interest and the subsequent development of second-generation LAIs. unitaid.orgmdpi.com

Long-Acting Injectable Formulation Science

The prolonged therapeutic effect of this compound is a direct consequence of its specific formulation science. This involves the esterification of the active drug, zuclopenthixol, with decanoic acid to form a more lipophilic ester. nih.gov This ester is then dissolved in an oil-based vehicle, creating a solution for intramuscular injection. nih.gov

Oil Vehicle Characteristics and Their Influence on Drug Release

The oil vehicle is a critical component of the this compound formulation, directly influencing its release profile. The vehicle used is a low-viscosity vegetable oil, specifically fractionated coconut oil, which consists of medium-chain triglycerides. nih.govaapsnewsmagazine.org

The choice of oil vehicle impacts several key aspects of the formulation:

Drug Release: Upon intramuscular injection, the oil-based formulation forms a depot in the muscle tissue. nih.gov The highly lipophilic this compound ester diffuses slowly from this oil reservoir into the surrounding aqueous environment of the tissue fluids. nih.gov Once in the aqueous phase, it is rapidly hydrolyzed by esterase enzymes, releasing the active zuclopenthixol. nih.gov The slow rate of diffusion from the oil depot is the rate-limiting step, ensuring a sustained release of the active drug over several weeks. jocpr.com

Viscosity: The viscosity of the oil vehicle is an important consideration for both manufacturing and clinical use. A lower viscosity facilitates easier manufacturing and injection, and can reduce pain at the injection site. mdpi.com

Stability: The use of a vegetable oil vehicle enhances the stability of the esterified drug, protecting it from degradation during storage. mdpi.com

The length of the fatty acid chain used for esterification also plays a crucial role. The decanoate ester, with its ten-carbon chain, results in a highly lipophilic compound that is slowly released from the oil depot, leading to a duration of action of two to four weeks. jocpr.com

Role of Excipients and Preservatives in Formulation Stability

In the case of this compound, the primary excipient is the oil vehicle itself, the medium-chain triglycerides from fractionated coconut oil. nih.gov Product information for this compound lists triglycerides (medium-chain) as the other ingredient besides the active substance. nih.gov While some first-generation LAIs formulated in sesame oil may contain preservatives such as benzyl (B1604629) alcohol, the available information for this compound does not indicate the presence of additional preservatives. mdpi.com The inherent stability of the ester in the oil vehicle appears to be sufficient for its shelf life.

Formulation Stability and Depot Integrity Investigations

The stability of the this compound formulation is essential for its safety and efficacy. Studies have been conducted to develop stability-indicating high-performance liquid chromatography (HPLC) methods to quantify zuclopenthixol and its impurities. These methods are used to assess the degradation of the drug under various stress conditions, such as acid, base, peroxide, thermal, and UV light exposure, in accordance with ICH guidelines. americanpharmaceuticalreview.com

The integrity of the depot formed after injection is crucial for the sustained release of the medication. While direct imaging studies of the depot's long-term behavior in humans are not extensively reported in the readily available literature, the pharmacokinetic profile of this compound provides indirect evidence of its integrity. The slow and sustained release of zuclopenthixol over two to four weeks, as demonstrated by plasma concentration measurements, confirms that the depot remains largely intact and releases the drug in a controlled manner. jocpr.com

Future Directions in Prolonged-Release Antipsychotic Drug Delivery

The field of long-acting antipsychotic drug delivery continues to evolve, with a focus on improving patient experience and therapeutic outcomes. Several innovative approaches are being explored:

Biodegradable Polymers: Newer long-acting formulations are moving away from oil-based depots to systems utilizing biodegradable polymers, such as poly(lactic-co-glycolic acid) (PLGA). jocpr.comjchr.org These polymers can be formulated as microspheres or in-situ forming gels that encapsulate the drug and release it as the polymer degrades over time. jocpr.comnih.gov This technology offers the potential for more precise control over the release rate and can be tailored for different durations of action.

Nanotechnology: Nanoparticle-based drug delivery systems, including nanocrystals and solid lipid nanoparticles, are being investigated to improve the bioavailability and reduce the injection volume of long-acting antipsychotics. unitaid.orgnih.gov Nanocrystal technology, for instance, can increase the surface area of the drug, leading to faster dissolution and absorption, which can be beneficial for certain formulations. clinmedjournals.org

Extended Dosing Intervals: A significant area of research is the development of formulations that allow for even longer dosing intervals, such as every three or six months. clinmedjournals.orgyoutube.com This would further reduce the treatment burden for patients and improve adherence.

Subcutaneous Formulations: The development of subcutaneous injections for long-acting antipsychotics is another promising direction. youtube.com Subcutaneous administration is generally less painful and can be easier to administer than deep intramuscular injections, potentially improving patient acceptance.

Novel Delivery Systems: Innovative delivery systems, such as implantable microarray patches, are in the early stages of research. nih.gov These patches could offer a minimally invasive way to deliver a sustained dose of antipsychotic medication.

These future directions aim to provide a wider range of options for prolonged-release antipsychotic therapy, allowing for more individualized treatment approaches that are better tolerated and more convenient for patients.

Q & A

Basic: What are the key physicochemical and pharmacokinetic properties of zuclopenthixol decanoate critical for experimental design?

Answer:
this compound (C₃₂H₄₃ClN₂O₂S; molecular weight 555.21 g/mol) is a long-acting depot antipsychotic ester. Its decanoate ester prolongs release via slow hydrolysis to active zuclopenthixol, with a terminal half-life of ~19 days . Key stability considerations include storage at -20°C (powder, 3-year stability) and -80°C (solution, 6-month stability) to prevent degradation . Pharmacokinetic studies should account for intramuscular injection dynamics, including absorption variability influenced by injection site (e.g., gluteal vs. thigh) and ester hydrolysis rates .

Basic: How should researchers design dose-ranging studies for this compound in schizophrenia trials?

Answer:

  • Initial dosing : Start with a 100 mg test dose, followed by 200–500 mg maintenance doses every 1–4 weeks, adjusted for clinical response .
  • Methodological considerations :
    • Use validated rating scales (e.g., CGI-S for severity, CGI-I for improvement) to quantify efficacy .
    • Monitor plasma concentrations to correlate dose with therapeutic thresholds (target range: 10–50 ng/mL) .
    • Adjust for hepatic impairment (reduce dose by 50%) and renal failure (limited data; consider 25–50% reduction) .

Advanced: What statistical methods are recommended for analyzing this compound’s comparative effectiveness in real-world studies?

Answer:

  • Propensity score matching : Adjust for baseline differences (e.g., illness severity) when comparing zuclopenthixol with risperidone LAI or flupentixol decanoate .
  • Time-to-event analysis : Use Cox proportional hazards models to evaluate discontinuation rates (e.g., zuclopenthixol vs. risperidone LAI: HR = 0.46, 95% CI 0.27–0.77) .
  • Sensitivity analyses : Address confounding by indication, as zuclopenthixol is often prescribed for higher-acuity patients .

Advanced: How can researchers address contradictions between RCT limitations and observational data on this compound?

Answer:

  • Triangulation : Combine sparse RCT data (e.g., zuclopenthixol vs. placebo ) with observational studies showing lower hospitalization rates (HR = 0.32 vs. risperidone LAI) .
  • Bayesian meta-analysis : Incorporate historical data while weighting modern observational evidence more heavily due to outdated RCT methodologies .
  • Pragmatic trials : Use adaptive designs to evaluate real-world efficacy and tolerability in heterogeneous populations .

Basic: What safety monitoring protocols are essential for this compound in vulnerable populations?

Answer:

  • Hepatic impairment : Monitor liver enzymes biweekly; reduce dose by 50% due to altered metabolism .
  • Pregnancy : Conduct monthly fetal ultrasounds and maternal metabolic panels, as limited data suggest no adverse outcomes at ≤200 mg/month .
  • QT prolongation : Baseline and quarterly ECG monitoring, particularly in patients with cardiac comorbidities .

Advanced: What analytical techniques validate this compound stability and impurity profiling?

Answer:

  • HPLC-UV : Use a C18 column with acetonitrile-phosphate buffer (pH 3.0) mobile phase to quantify zuclopenthixol and impurities (e.g., 2-chlorothioxanthone) per ICH Q2(R1) guidelines .
  • Forced degradation studies : Expose samples to heat (70°C), light (1.2 million lux-hours), and acidic/alkaline conditions to identify degradation products .
  • Validation parameters : Report specificity, linearity (1–50 μg/mL), and recovery rates (98–102%) for regulatory compliance .

Advanced: How should researchers design longitudinal studies to assess this compound’s neurodevelopmental impacts in prenatal exposure?

Answer:

  • Cohort design : Follow offspring exposed in utero (e.g., maternal dose ≤200 mg/month) with neurodevelopmental assessments at 6, 12, and 36 months using Bayley-III scales .
  • Control group : Match with unexposed siblings or population norms to isolate drug effects .
  • Biomarker analysis : Measure cord blood zuclopenthixol levels to correlate with outcomes .

Basic: What are common pitfalls in differentiating zuclopenthixol formulations during clinical trials?

Answer:

  • Labeling errors : Confusion between decanoate (maintenance) and acetate (acute) esters can occur. Implement double-check protocols during dispensing .
  • Pharmacokinetic misestimation : Acetate has a 2–3 day duration vs. decanoate’s 1–4 weeks. Use plasma level monitoring to verify adherence .

Advanced: How can pharmacogenomic factors inform this compound dosing strategies?

Answer:

  • CYP2D6 phenotyping : Poor metabolizers require 30% dose reductions to avoid extrapyramidal side effects (EPS) due to reduced clearance .
  • Genotype-guided trials : Stratify participants by CYP2D6 status (*3, *4, *5 alleles) and adjust doses prospectively .

Advanced: What methodologies reconcile this compound’s efficacy-tolerability paradox in schizophrenia?

Answer:

  • Benefit-risk analysis : Use the Number Needed to Treat (NNT) for relapse prevention (NNT = 5) vs. Number Needed to Harm (NNH) for EPS (NNH = 7) .
  • Mixed-methods approaches : Combine quantitative CGI-I scores with qualitative patient-reported outcomes to assess tolerability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.